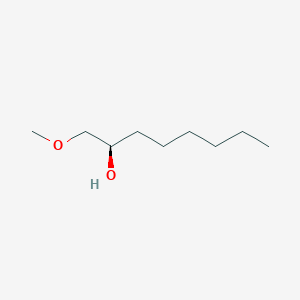
N-Palmitoylcysteine alpha-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Palmitoylcysteine alpha-methyl ester is a compound with the molecular formula C20H39NO3S and a molecular weight of 373.59 g/mol It is a derivative of cysteine, where the cysteine molecule is modified with a palmitoyl group and an alpha-methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Palmitoylcysteine alpha-methyl ester can be synthesized through the esterification of N-palmitoylcysteine with methanol in the presence of a strong acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The reaction can be represented as follows:
N-Palmitoylcysteine+MethanolAcid CatalystN-Palmitoylcysteine alpha-methyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Palmitoylcysteine alpha-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield N-palmitoylcysteine and methanol.
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Major Products Formed
Hydrolysis: N-palmitoylcysteine and methanol.
Oxidation: Sulfoxides or sulfones of this compound.
Reduction: N-palmitoylcysteine alpha-methyl alcohol.
Applications De Recherche Scientifique
N-Palmitoylcysteine alpha-methyl ester has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions involving cysteine derivatives.
Industry: Used in the synthesis of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of N-Palmitoylcysteine alpha-methyl ester involves its interaction with cellular membranes due to its lipid-like structure. The palmitoyl group enhances its affinity for lipid bilayers, facilitating its incorporation into membranes. This can alter membrane fluidity and protein localization, impacting various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Palmitoylcysteine: Lacks the ester group, making it less lipophilic.
N-Stearoylcysteine alpha-methyl ester: Similar structure but with a stearoyl group instead of a palmitoyl group.
N-Palmitoylserine alpha-methyl ester: Similar structure but with serine instead of cysteine.
Uniqueness
N-Palmitoylcysteine alpha-methyl ester is unique due to its specific combination of a palmitoyl group and an alpha-methyl ester group, which imparts distinct physicochemical properties. This combination enhances its lipophilicity and membrane affinity, making it suitable for applications in drug delivery and membrane studies .
Propriétés
Numéro CAS |
73793-95-0 |
|---|---|
Formule moléculaire |
C20H39NO3S |
Poids moléculaire |
373.6 g/mol |
Nom IUPAC |
methyl (2R)-2-(hexadecanoylamino)-3-sulfanylpropanoate |
InChI |
InChI=1S/C20H39NO3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)21-18(17-25)20(23)24-2/h18,25H,3-17H2,1-2H3,(H,21,22)/t18-/m0/s1 |
Clé InChI |
PHMWAIYVRSEJEU-SFHVURJKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CS)C(=O)OC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



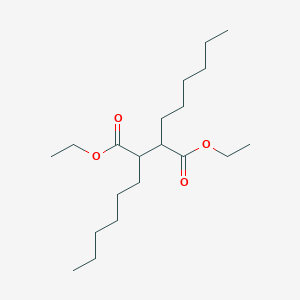
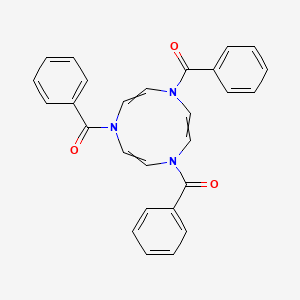
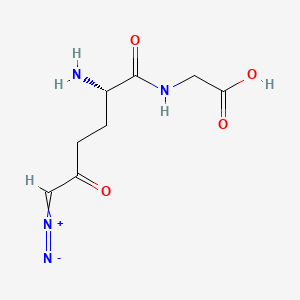
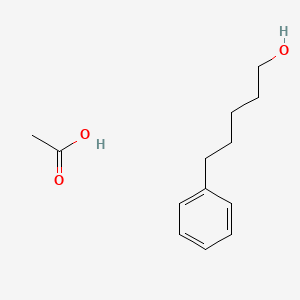
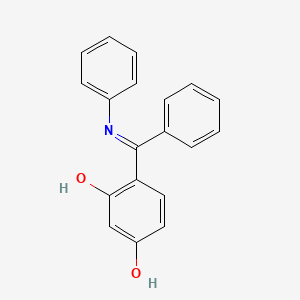
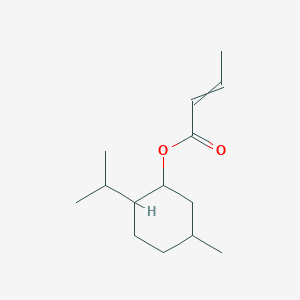
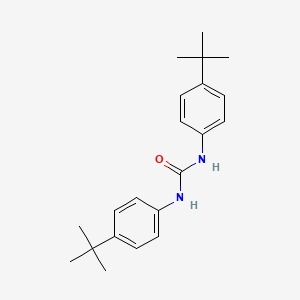
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)
![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)
